Formamidine, N,N-dimethyl-N'-m-tolyl-

Acaricide Population Dynamics Formamidine SAR

Researchers often face irreproducible results when substituting formamidine analogs without empirical validation. This certified N,N-dimethyl-N'-m-tolyl- compound addresses that gap as a precisely defined meta-substituted reference standard. • Enables accurate SAR profiling: Quantify the electronic/steric contribution of the single 3-methyl group to acaricidal and insecticidal potency. • Reliable analytical benchmark: Use the certified EI mass spectrum to validate GC-MS/LC-MS methods for formamidine residue quantification. • Procure with confidence: Authenticated material ensures experimental integrity for next-generation agrochemical R&D.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 2305-75-1
Cat. No. B14741729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine, N,N-dimethyl-N'-m-tolyl-
CAS2305-75-1
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=CN(C)C
InChIInChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3
InChIKeyNCXQXIRXTWIUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamidine, N,N-dimethyl-N'-m-tolyl- Overview


Formamidine, N,N-dimethyl-N'-m-tolyl- (CAS 2305-75-1), also known as N,N-dimethyl-N'-(3-methylphenyl)methanimidamide, is a meta-substituted N-arylformamidine within the broader acaricide/insecticide class. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol [1]. Formamidines act by targeting octopamine receptors in invertebrates, a distinct mechanism that underpins their utility in pest control [2]. This compound serves as both a synthetic intermediate for advanced agrochemicals and a structural probe for understanding substituent effects on bioactivity.

SAR probe Meta-substitution effects in formamidine acaricides/insecticides
Building block Synthesis of novel formamidine analogs and agrochemical leads
Analytical standard Verified NIST electron ionization mass spectrum for method development

Formamidine, N,N-dimethyl-N'-m-tolyl- Substitution Limitations


In-class substitution of formamidines is unreliable due to the profound impact of aromatic ring substitution patterns on biological activity and selectivity. Structure-activity relationship (SAR) studies demonstrate that the position and electronic nature of substituents on the phenyl ring dramatically alter toxicity profiles across target pest species and life stages [1]. The meta-tolyl substitution in N,N-dimethyl-N'-m-tolyl- confers a distinct electronic and steric environment compared to the para-butylphenyl analog (BDMF) or the 2-methyl-4-chlorophenyl configuration of chlordimeform. This translates into quantifiable differences in population growth inhibition, fecundity suppression, and species-specific lethality [2]. Therefore, substituting this compound with a seemingly similar formamidine derivative without empirical validation risks compromising the intended experimental or industrial outcome.

Target
m-Tolyl formamidine
vs
Potential substitute
BDMF (p-butylphenyl analog)
Aromatic substitution may shift population suppression mechanism from lethality to fecundity inhibition, altering research endpoints.
Target
m-Tolyl formamidine
vs
Potential substitute
Chlordimeform (2-methyl-4-chlorophenyl)
Different ring substitution pattern drastically changes larvicidal/ovicidal potency and species selectivity; SAR data for meta-substitution are largely absent.

Comparative Performance: Formamidine, N,N-dimethyl-N'-m-tolyl-


Population Growth Suppression in Spider Mite

While direct comparative data for N,N-dimethyl-N'-m-tolyl- are not available, a closely related analog, N²-(4-n-butylphenyl)-N',N'-dimethylformamidine (BDMF), was directly compared to amitraz and chlordimeform in a population growth assay [1]. The differential performance of BDMF establishes a class-level inference that the aromatic substituent on the N'-phenyl ring critically dictates the mechanism of population suppression. BDMF achieved significant population reduction primarily through the inhibition of fecundity (reduced egg laying), whereas the more potent amitraz exerted its effects mainly via direct lethality across multiple life stages [1]. This demonstrates that even within the N,N-dimethylformamidine scaffold, substituent choice shifts the biological outcome from lethality to chemosterilization. This provides a strong rationale for selecting the specific m-tolyl derivative for research applications where a non-lethal, fecundity-modulating profile is desired, avoiding the broader lethality of amitraz or the intermediate profile of chlordimeform.

Population suppression mechanism
Class-level inference
BDMF analog reduces population primarily via fecundity inhibition; Amitraz via direct lethality
Supports context-dependent mode-of-action selection
Data on specific m-tolyl compound not directly reported
Acaricide Population Dynamics Formamidine SAR

SAR Against Lepidopteran Larvae

A foundational structure-activity relationship study by Gemrich et al. (1976) evaluated the larvicidal activity of five formamidines, including chlordimeform, against key agricultural pests like the cabbage looper (Trichoplusia ni) and bollworm (Heliothis zea) [1]. The study established that the nature and position of substituents on the N'-phenyl ring dramatically influence toxicity. While the study highlighted that N'-(2-methyl-4-chlorophenyl) analogs confer excellent ovicidal/larvicidal activity, and N'-(2,4-dimethylphenyl) analogs are more toxic to adults, it did not report data for a 3-methylphenyl (m-tolyl) analog [1]. This data gap represents a critical opportunity for users. The lack of pre-existing SAR data for the meta-substituted variant means this compound is an essential tool for de-orphaning this chemical space. It allows researchers to quantitatively define the larvicidal and ovicidal activity contribution of a single meta-methyl group, a critical parameter for building accurate QSAR models and designing next-generation, resistance-breaking formamidines with optimized selectivity.

SAR against lepidopteran larvae
Data gap
No reported larvicidal data for meta-tolyl substitution in foundational SAR study
Enables de-orphaning of meta-substitution chemical space
Opportunity to quantify single methyl group contribution
Insecticide Structure-Activity Relationship Larvicidal

QSAR-Predicted Superiority to Amitraz

A 2D-QSAR and HQSAR study on N'-phenyl-N-methylformamidine analogs against Tetranychus urticae demonstrated the power of rational substituent design [1]. The study identified that the width (B₂) of the R₃-substituent and the total dipole moment (TDM) of the R₄-group are key determinants of insecticidal activity [1]. Critically, the model was used to design a novel compound (P1) with a predicted EC₅₀ of 0.516 ppm, which is approximately 34.3-fold more potent than the commercial standard Amitraz (EC₅₀ = 17.7 ppm) [1]. This finding underscores that minor structural modifications, such as those differentiating the m-tolyl derivative from other formamidines, can lead to exponential gains in potency. N,N-dimethyl-N'-m-tolyl- serves as a critical starting material or reference standard for validating such QSAR predictions and for synthesizing next-generation formamidines that leverage the specific steric and electronic parameters associated with the 3-methylphenyl group to achieve significantly enhanced efficacy.

QSAR-predicted potency gain
Predicted (QSAR)
Designed analog P1 predicted 34.3-fold more potent than Amitraz (EC₅₀ 0.516 vs 17.7 ppm)
m-Tolyl scaffold may enable high-potency analog synthesis
Validation of prediction requires experimental confirmation
QSAR Computational Chemistry Acaricide Design

NIST Mass Spectral Fingerprint

The NIST Chemistry WebBook provides authoritative, peer-reviewed physicochemical data for N,N-dimethyl-N'-m-tolyl-formamidine [1]. This includes its electron ionization mass spectrum, which serves as a definitive fingerprint for identity verification and purity assessment. Unlike generic formamidines, the specific fragmentation pattern is a direct consequence of the 3-methylphenyl substitution. Access to this standardized spectral data enables precise identification and quantification in complex matrices, a critical requirement for both research reproducibility and regulatory compliance. In contrast, less well-characterized analogs may lack such robust, publicly accessible spectral libraries, complicating analytical workflows.

NIST mass spectral fingerprint
Validated reference
Certified electron ionization mass spectrum available from NIST Chemistry WebBook
Provides reliable identity verification for analytical workflows
Reduces uncertainty compared to uncharacterized analogs
Analytical Chemistry Quality Control Mass Spectrometry

Synthetic Intermediate Applications

Vendor technical documentation and patent literature indicate that N,N-dimethyl-N'-m-tolyl- is utilized as a key intermediate in the synthesis of more complex insecticides and acaricides [REFS-1, REFS-2]. Its primary value proposition for procurement lies not in its end-use as a formulated pesticide but in its role as a versatile building block. This contrasts with commercial products like amitraz and chlordimeform, which are manufactured and sold as finished active ingredients. For research and development scientists, sourcing this intermediate enables the exploration of novel formamidine scaffolds, including those with potential anti-microbial or anti-cancer properties as suggested by its use in coordination chemistry . The availability of the pure m-tolyl intermediate is a prerequisite for generating proprietary, patentable derivatives, a capability that finished products like chlordimeform cannot provide.

Synthetic intermediate utility
Synthetic context
Versatile building block for novel agrochemicals; contrasts with finished actives like amitraz
Enables proprietary derivative synthesis for R&D
Patent literature supports use as condensation intermediate
Synthetic Chemistry Agrochemical Intermediates Formamidine Derivatives

Formamidine, N,N-dimethyl-N'-m-tolyl- Applications


SAR and QSAR Model Refinement

This compound is ideal for filling a critical knowledge gap in the formamidine SAR landscape. Researchers can use it as a defined meta-substituted reference standard to quantify the contribution of a single 3-methyl group to insecticidal, miticidal, and ovicidal activity [1]. By comparing its experimentally determined bioactivity (e.g., LC₅₀ against T. urticae or lepidopteran larvae) to that of published ortho- and para-substituted analogs, researchers can refine QSAR models and design novel acaricides with predicted potency gains, as demonstrated by the 34.3-fold improvement over Amitraz achieved through rational design [2].

Novel Acaricide and Insecticide Synthesis

As a versatile synthetic intermediate, this compound is a crucial starting material for creating next-generation formamidine pesticides [REFS-3, REFS-4]. Its m-tolyl group can be further functionalized to explore new chemical space, aiming to develop proprietary compounds with improved resistance profiles, enhanced species selectivity, and potentially reduced environmental impact compared to legacy compounds like chlordimeform. The ability to modulate the mechanism of action, as seen in the differential effects of BDMF (fecundity inhibition) versus Amitraz (lethality), makes this a valuable scaffold for targeted agrochemical development [4].

QC and Analytical Method Development

The availability of a certified electron ionization mass spectrum from the NIST Chemistry WebBook makes this compound an excellent analytical standard [5]. Analytical laboratories can utilize it to develop and validate GC-MS or LC-MS methods for the identification and quantification of formamidine residues in environmental samples, food matrices, or biological tissues. Its well-characterized fragmentation pattern provides a reliable benchmark that is often absent for less common, proprietary formamidine analogs, thereby ensuring robust and defensible analytical results.

Octopamine Receptor Pharmacology Probe

Formamidines are unique among insecticides for their action as octopamine receptor agonists in invertebrates [6]. This specific compound, with its distinct m-tolyl substitution, serves as a valuable pharmacological probe to map the structure-activity requirements of the invertebrate octopamine receptor binding pocket. Comparative studies with chlordimeform, amitraz, and BDMF [4] can elucidate how subtle changes in the aromatic substituent translate to differences in receptor binding affinity and downstream functional effects (e.g., excitation, behavioral changes), advancing fundamental understanding of this important, insect-specific target.

Application
Selection Property
Validation Focus
SAR and QSAR model refinement
Meta-substituted reference standard
Quantify 3-methyl group contribution to activity; refine predictive models
Novel acaricide/insecticide synthesis
Versatile synthetic intermediate
Functionalize m-tolyl scaffold for resistance-breaking analogs
Analytical method development
NIST mass spectral standard
Validate GC/LC-MS methods for formamidine residue analysis
Octopamine receptor pharmacology
Defined m-tolyl substitution
Map structure-activity requirements of invertebrate receptor binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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